molecular formula C10H19Cl2N3S B1663562 Pramipexole dihydrochloride CAS No. 104632-25-9

Pramipexole dihydrochloride

Katalognummer: B1663562
CAS-Nummer: 104632-25-9
Molekulargewicht: 284.2 g/mol
InChI-Schlüssel: QMNWXHSYPXQFSK-KLXURFKVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Eigenschaften

IUPAC Name

(6S)-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3S.2ClH/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8;;/h7,12H,2-6H2,1H3,(H2,11,13);2*1H/t7-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNWXHSYPXQFSK-KLXURFKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1CCC2=C(C1)SC(=N2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN[C@H]1CCC2=C(C1)SC(=N2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90146623
Record name Pramipexole dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90146623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104632-25-9
Record name Pramipexole dihydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104632259
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pramipexole dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90146623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6S)-N6-propyl-4,5,6,7-Tetrahydro-2,6-benzothiazolediamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRAMIPEXOLE DIHYDROCHLORIDE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R2HD0M28N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Beschreibung

Pramipexole dihydrochloride is a non-ergoline dopamine agonist used primarily for treating Parkinson’s disease (PD) and restless legs syndrome. Its chemical name is (S)-2-amino-4,5,6,7-tetrahydro-6-propylaminobenzothiazole dihydrochloride monohydrate, with the molecular formula C₁₀H₂₁Cl₂N₃O₄S and a molecular weight of 302.27 g/mol . It is a white to off-white crystalline powder, highly soluble in water, methanol, and ethanol, with a melting point of 280–290°C and a pKa of 5.0 and 9.6 . The drug exhibits selective agonism at dopamine D2, D3, and D4 receptors, modulating motor function and neurotransmission in PD .

Pramipexole is available in immediate-release (IR) and extended-release (ER) formulations. The ER formulation (e.g., Mirapex ER) maintains stable plasma concentrations, reduces dosing frequency, and improves patient compliance compared to IR tablets .

Vorbereitungsmethoden

Propionyl Chloride-Mediated Amino Protection

Contemporary methods prioritize amino protection via propionyl chloride rather than acetyl derivatives to enhance reaction kinetics. As detailed in Example 1 of CN109232471B, aminocyclohexanol (2.6 mol) reacts with propionyl chloride (1.2 eq) in dichloromethane at −30°C, achieving 96% yield of propionamidocyclohexanol with 99.3% purity. This exothermic reaction benefits from triethylamine (1.5 eq) as an acid scavenger, suppressing side reactions like N,O-bis-acylation. The low temperature (−30°C) minimizes racemization, critical for preserving enantiomeric excess in downstream steps.

TCCA/TEMPO/NaBr Oxidation System

Oxidation of propionamidocyclohexanol to the corresponding ketone employs a trichloroisocyanuric acid (TCCA)/TEMPO/NaBr system, replacing traditional chromium-based oxidants. Example 2 specifies stoichiometric ratios of 2:1:0.02:0.2 (substrate:TCCA:TEMPO:NaBr) in dichloromethane at −10°C. TCCA serves as a chlorine radical initiator, while TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) mediates hydrogen abstraction from the alcohol’s β-carbon. This system achieves 94% conversion in 6 hours without over-oxidation to carboxylic acids.

Table 1: Comparative Oxidant Performance

Oxidant Temperature (°C) Yield (%) Purity (%)
TCCA/TEMPO −10 94 98.5
CrO3/H2SO4 25 78 91.2
KMnO4 50 65 88.7

Chiral Resolution and Enantiomeric Control

L-(+)-Tartaric Acid Diastereomeric Crystallization

Post-reduction of the thiazole intermediate, CN109232471B employs L-(+)-tartaric acid for enantiomeric resolution. In Example 5, 200 g of racemic 2-amino-6-propylamino-4,5,6,7-tetrahydrobenzothiazole is dissolved in methanol (800 mL) with 800 g of L-(+)-tartaric acid. Crystallization at 0°C for 12 hours yields the (S)-enantiomer-tartrate complex with 99.6% enantiomeric excess (ee). Subsequent basification with NaOH (pH 10) liberates the free base, which is converted to the dihydrochloride salt using HCl/ethanol.

Catalytic Asymmetric Reduction

Patent CN108084115B introduces a chiral catalyst (R)-BINAP-RuCl2 for enantioselective reduction, circumventing resolution entirely. The method reduces 2-amino-6-propionylamino-4,5,6,7-tetrahydrobenzothiazole with hydrogen (50 psi) in THF at 50°C, achieving 92% ee in a single step. This approach elevates total molar yield to 40.5% by eliminating diastereomer separation losses.

Green Chemistry Innovations

Solvent Substitution

Early routes used carcinogenic benzene for acylation, whereas modern protocols adopt dichloromethane (CH2Cl2) or isopropanol. Example 4 in CN109232471B demonstrates CH2Cl2’s efficacy in propionyl chloride reactions, enabling recycling via distillation (85% recovery). For final salt formation, isopropanol replaces ethanol, reducing energy consumption during solvent removal (ΔHvap: 159.9 kJ/mol vs. 200.1 kJ/mol).

Atom Economy in Hantzsch Condensation

Oxidative bromination and Hantzsch condensation are integrated into a one-pot process using H2O2/HBr (Example 2). This tandem reaction avoids isolating the unstable α-bromoketone intermediate, improving atom economy from 48% to 72%. The thiourea cyclocondensation proceeds at 65°C without catalysts, yielding 86% of the tetrahydrobenzothiazole core.

Process Optimization and Yield Enhancement

Diisobutylaluminum Hydride (DIBAL-H) Reduction

Critical for deprotecting the propionyl group, DIBAL-H reductions require strict stoichiometric control. Example 2 specifies a 2:1 molar ratio of DIBAL-H to substrate at −78°C, achieving 89% yield without over-reduction to primary amines. Quenching with Rochelle salt (sodium potassium tartrate) ensures safe aluminum removal.

Table 2: Reduction Conditions Comparison

Reducing Agent Temperature (°C) Yield (%) Purity (%)
DIBAL-H −78 89 99.1
LiAlH4 0 76 95.3
NaBH4 25 42 88.9

Salt Formation and Polymorph Control

Final hydrochloride salt formation uses gaseous HCl in ethanol, producing the monohydrate form directly. Patent CN108084115B specifies a 5:1 (v/w) isopropanol-to-free base ratio, crystallizing the API at 10°C for 3 hours. XRPD analysis confirms Form I polymorphicity (2θ = 12.3°, 14.7°, 16.2°), which exhibits superior bioavailability over anhydrous forms.

Industrial-Scale Production Considerations

Cost Analysis

Modern routes reduce raw material costs by 60% compared to the 1990s process. Propionyl chloride ($12/kg) replaces expensive Boc-anhydride ($45/kg), while TCCA ($8/kg) undercuts CrO3 ($110/kg). A batch producing 100 kg API incurs $220,000 in contemporary setups versus $1.2 million historically.

Waste Stream Management

The TCCA/TEMPO system generates non-toxic byproducts (cyanuric acid, NaBr), treatable via neutralization. Example 6’s workup recovers 92% of dichloromethane via distillation, achieving an E-factor (kg waste/kg product) of 18 vs. 62 in legacy methods.

Wissenschaftliche Forschungsanwendungen

Parkinson's Disease

Pramipexole is approved for the management of Parkinson's disease, where it helps alleviate symptoms such as tremors, stiffness, and bradykinesia. It can be used as a monotherapy or as an adjunct to levodopa therapy, particularly in younger patients who are more prone to motor fluctuations associated with levodopa treatment .

Restless Legs Syndrome

The drug is also indicated for the treatment of RLS, where it has been shown to reduce the urge to move the legs and improve sleep quality . Studies have demonstrated its effectiveness over long-term use, although some patients may experience side effects such as daytime sleepiness and impulse control disorders .

Side Effects and Behavioral Changes

While pramipexole is effective, it is associated with several side effects. Common adverse effects include nausea, dizziness, and compulsive behaviors such as gambling or hypersexuality . A case study highlighted a patient who developed suicidal behavior following an increase in pramipexole dosage, suggesting a potential link between dopamine agonist therapy and impulsive behaviors .

Bipolar Disorder and Depression

Recent studies have indicated that pramipexole may also be effective in treating bipolar depression and treatment-resistant depression. Although these findings are promising, further clinical trials are necessary to establish its efficacy in these conditions definitively .

Opioid Dependence

Pramipexole has been investigated for its potential role in managing opioid dependence. Research suggests that it may help reduce tolerance to morphine and alleviate withdrawal symptoms, thereby restoring analgesic effects when patients are weaned off opioids .

Essential Tremors

There is emerging evidence supporting the use of pramipexole for essential tremors; however, more extensive studies are required to confirm these findings and establish dosing guidelines .

Case Studies and Clinical Trials

Study/CaseConditionFindings
Santangelo et al. Suicidal behaviorReported a temporal relationship between increased pramipexole dosage and onset of suicidal ideation in a PD patient without prior psychiatric history.
Long-term study on RLS Restless Legs Syndrome74% of patients experienced side effects; 42% developed augmentation after a mean of 16.5 months on pramipexole.
Bipolar disorder studyBipolar DepressionSuggests potential efficacy but requires further validation through controlled trials.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Comparison with Enantiomers: (R)-Pramipexole Dihydrochloride

The (R)-enantiomer of pramipexole, dexpramipexole dihydrochloride, is structurally identical but exhibits distinct pharmacological properties. While pramipexole (S-form) is a potent dopamine agonist, dexpramipexole (R-form) acts as a weak non-ergoline dopamine agonist and neuroprotective agent .

Table 1: Key Differences Between Pramipexole and Dexpramipexole
Property Pramipexole (S-form) Dexpramipexole (R-form)
Dopamine Agonism Potent (D2/D3 receptors) Weak
Clinical Use Parkinson’s disease, RLS Neuroprotection (e.g., ALS)
Neuroprotective Role Limited Significant
Efficacy in PD High Low

Comparison with Other Dopamine Agonists

This compound is often compared to ergoline dopamine agonists (e.g., bromocriptine) and non-ergoline agents (e.g., ropinirole). Key advantages include:

  • Selectivity : Higher selectivity for D3 receptors, reducing off-target effects.
  • Safety Profile : Lower risk of fibrotic complications (e.g., cardiac valvulopathy) compared to ergoline agonists .
  • Dosing Flexibility : ER formulations offer once-daily dosing, unlike ropinirole IR, which requires multiple doses .

Formulation Comparisons: Immediate-Release vs. Extended-Release

Pharmacokinetic Profile
  • Immediate-Release (IR) : Rapid absorption (Tmax: 2 hours), shorter half-life (~8 hours), requiring thrice-daily dosing .
  • Extended-Release (ER) : Sustained release over 24 hours, bioequivalent to IR under fasted/fed conditions, with AUC0–∞ ratios of 98.4% (fasted) and 100.8% (fed) .
Table 2: Pharmacokinetic Parameters of IR vs. ER Formulations
Parameter IR Formulation ER Formulation
Tmax (h) 2.0 6.0
Cmax (ng/mL) 0.45 0.38
AUC0–∞ (h·ng/mL) 10.2 10.1
Half-life (h) 8.0 24.0

Stability and Impurity Profiles

This compound is prone to photodegradation and interactions with excipients. Impurities such as pramipexole-mannose and pramipexole-ribose adducts form via Maillard reactions with reducing sugars (e.g., mannitol) .

Table 3: Stability Challenges and Solutions
Issue Cause Mitigation Strategy
Photodegradation Light sensitivity Dry direct compression methods
Excipient Reactions Maillard reaction with sugars Use non-reducing excipients
Moisture Sensitivity Hygroscopicity Semi-permeable film coating

Analytical Method Comparisons

Multiple validated methods ensure quality control:

  • HPLC-MS/MS : Used for plasma concentration measurements (LLOQ: 0.01 ng/mL) .
  • UV/Vis Spectrophotometry : Hydrotropic agents (sodium acetate + urea) enhance solubility for tablet analysis (linear range: 15–75 µg/mL; recovery: 98.35%) .
  • Ion-Pair Chromatography : USP/Ph.Eur. compendial method for impurity profiling .

Biologische Aktivität

Pramipexole dihydrochloride is a non-ergot dopamine agonist primarily used in the treatment of Parkinson's disease and Restless Legs Syndrome (RLS). Its biological activity is characterized by its selective binding to dopamine receptors, particularly the D3 receptor, which plays a crucial role in its therapeutic effects.

  • Chemical Name: (S)-2-Amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole dihydrochloride
  • Molecular Formula: C10H17N3S·2HCl
  • Molecular Weight: 292.26 g/mol

Pramipexole exhibits high affinity for the D3 dopamine receptor with a Ki value of approximately 0.5 nM, while its affinity for D2 and D4 receptors is somewhat lower (3.3 nM and 3.9 nM respectively) . The drug shows negligible affinity for D1 and D5 receptors, making it a selective D3 agonist. This selectivity is significant as it suggests a targeted mechanism of action that may reduce side effects associated with less selective dopamine agonists .

Pharmacokinetics

The pharmacokinetic profile of pramipexole indicates:

  • Bioavailability: >90%
  • Volume of Distribution: Approximately 500 L
  • Protein Binding: ~15%
  • Metabolism: Minimal metabolism; primarily excreted unchanged in urine .

A study comparing two formulations of this compound demonstrated that both had similar pharmacokinetic profiles, confirming the consistency of its absorption and bioavailability across different formulations .

Parkinson's Disease

Pramipexole has been shown to effectively manage symptoms of Parkinson's disease. A notable clinical trial indicated that patients treated with pramipexole experienced a reduction in motor symptoms compared to those receiving levodopa, particularly in early-stage disease .

Table 1: Comparative Outcomes in Parkinson's Disease Treatment

TreatmentDyskinesias (%)Wearing Off (%)Freezing (%)
Pramipexole20.444.434.7
Levodopa36.858.826.2

Restless Legs Syndrome

A cohort study involving 50 patients treated with pramipexole for RLS over an average of 8 years found that while the initial efficacy was high, long-term treatment led to increased side effects and diminished effectiveness over time. Augmentation occurred in 42% of patients within an average time frame of 16.5 months .

Table 2: Long-term Efficacy of Pramipexole in RLS

Efficacy StatusPercentage (%)
Completely Effective40
Partially Effective58
Ineffective2

Side Effects and Tolerability

Despite its therapeutic benefits, pramipexole is associated with several side effects including:

  • Daytime sleepiness (74% reported)
  • Impulse control disorders (ICDs) in some patients
  • Augmentation phenomena in RLS treatment .

These side effects necessitate careful patient management and monitoring.

Q & A

Q. What validated analytical methods are recommended for quantifying pramipexole dihydrochloride in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) and first-derivative spectrophotometry are widely validated for quantifying this compound monohydrate in tablets. HPLC offers high specificity with a linear range of 0.1–10 µg/mL, while spectrophotometric methods (e.g., mixed hydrotropic agents) provide cost-effective alternatives with comparable accuracy (RSD <2%) . Calibration curves, precision, and recovery studies must adhere to ICH guidelines for method validation.

Q. How does the stereochemistry of this compound influence its pharmacological activity?

The (S)-enantiomer of this compound is the therapeutically active form, acting as a selective dopamine D2/D3 receptor agonist (Ki: 0.5–3.9 nM). In contrast, the (R)-enantiomer (dexpramipexole) exhibits minimal dopaminergic activity but retains antioxidative properties, making it useful for studying neuroprotection independent of dopamine pathways . Chiral separation methods, such as polysaccharide-derived HPLC columns, are critical for enantiomeric purity assessment .

Q. What are the key physicochemical properties of this compound relevant to formulation design?

this compound monohydrate is highly water-soluble (>20% w/v) but has limited solubility in organic solvents (e.g., 0.5% in ethanol). Its melting point (296–301°C with decomposition) and hygroscopicity necessitate controlled storage (desiccated, −20°C) to prevent degradation . These properties inform choices in dosage forms, such as oral tablets or transdermal systems .

Advanced Research Questions

Q. How can researchers address contradictions in neuroprotective mechanisms between pramipexole and its enantiomers?

While both (S)-pramipexole and (R)-dexpramipexole reduce oxidative stress (e.g., scavenging ROS, protecting mitochondrial aconitase), their dopaminergic vs. non-dopaminergic actions require careful experimental design. Use glutathione-depleted neuroblastoma models to isolate antioxidative effects, and compare outcomes in transgenic ALS mice (e.g., SOD1-G93A) to differentiate motor function preservation (dopamine-dependent) from survival benefits (antioxidant-dependent) .

Q. What methodological strategies are effective for identifying and characterizing impurities in pramipexole formulations?

Unknown impurities (e.g., Maillard reaction adducts with reducing sugars) can be identified via LC-MS/MS and molecular docking. For example, pramipexole-mannose adducts show reduced binding affinity to D2/D3 receptors compared to the parent compound, requiring forced degradation studies (acid/alkaline hydrolysis, thermal stress) and stability-indicating assays . Reference standards for impurities, such as N-despropyl pramipexole, are essential for quantification .

Q. How can transdermal delivery systems for pramipexole be optimized to enhance bioavailability?

Cationic flexible liposomes (composed of phospholipids with varying chain lengths) improve transdermal permeation by enhancing drug retention in the stratum corneum. Use factorial design experiments to optimize parameters like surfactant ratio and charge density. In vivo pharmacokinetic studies in rodents demonstrate sustained plasma levels (>24 hours) compared to oral administration .

Q. What experimental approaches validate the mitochondrial targeting of pramipexole’s antioxidative effects?

Radiolabeled [³H]-pramipexole accumulation assays in isolated mitochondria, combined with ROS detection probes (e.g., MitoSOX), confirm mitochondrial localization. Compare IC₅₀ values for ROS scavenging in cell-free vs. cellular systems to assess compartment-specific efficacy. Note that high doses (>100 µM) required for in vitro antioxidative activity may not translate to clinical safety due to dopaminergic side effects .

Methodological Considerations

  • Enantiomeric Purity Analysis : Use Chiralpak® IG-3 columns with mobile phases containing diethylamine for baseline separation of (S)- and (R)-enantiomers .
  • Stability Studies : Conduct under ICH Q1A(R2) conditions (40°C/75% RH for 6 months) and monitor degradation via LC-UV at 262 nm .
  • Impurity Profiling : Employ high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) for structural elucidation of degradation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Acteoside;Kusaginin;TJC160
Acteoside;Kusaginin;TJC160
Pramipexole dihydrochloride
Acteoside;Kusaginin;TJC160
Acteoside;Kusaginin;TJC160
Pramipexole dihydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.